molecular formula C33H44NOPS B6290321 [S(R)]-N-[(R)-[2-(dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-53-0

[S(R)]-N-[(R)-[2-(dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290321
CAS RN: 2565792-53-0
M. Wt: 533.7 g/mol
InChI Key: MCSYWJVKLCHPNB-WECIHKQLSA-N
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Description

[S(R)]-N-[(R)-[2-(dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-2-dimethyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C33H44NOPS and its molecular weight is 533.7 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(R)-[2-(dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-2-dimethyl-2-propanesulfinamide, 95% is 533.28812320 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(R)-[2-(dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-2-dimethyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(R)-[2-(dicyclohexylphosphino)phenyl]-2-naphthalenylmethyl]-2-dimethyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Naphthalimide Derivatives in Medicinal Applications

Naphthalimide compounds, known for their nitrogen-containing aromatic heterocycles, possess a wide range of medicinal applications. These compounds exhibit extensive potential in medicinal chemistry due to their ability to interact with biological molecules such as DNAs, enzymes, and receptors through noncovalent bonds. Naphthalimides have been studied for their anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. Some naphthalimide derivatives have even entered clinical trials as potential anticancer agents. Their applications also extend to diagnostic agents and cell imaging agents, highlighting their versatility in medicinal chemistry (Gong et al., 2016).

Sulfinamide Compounds in Asymmetric Synthesis

Sulfinamides, particularly tert-butanesulfinamide, have emerged as pivotal chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds provide a general route to access structurally diverse N-heterocycles, which are fundamental in the development of natural products and therapeutically relevant molecules. The methodology surrounding tert-butanesulfinamide showcases its importance in the synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives, underscoring its utility in organic synthesis and drug development (Philip et al., 2020).

properties

IUPAC Name

(R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h10-15,20-24,28-29,32,34H,4-9,16-19H2,1-3H3/t32-,37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSYWJVKLCHPNB-WECIHKQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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